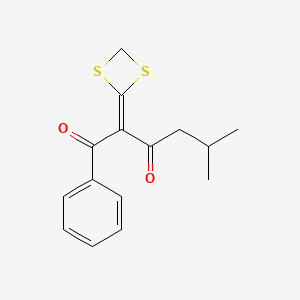
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione is a complex organic compound that belongs to the class of ketene dithioacetal derivatives.
Métodos De Preparación
The synthesis of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a dithioacetal in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial properties. In the field of corrosion inhibition, it has shown promise as an effective inhibitor for stainless steel in acidic environments . Additionally, its unique structural features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione involves its interaction with molecular targets through various pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents further corrosion. This adsorption process is typically governed by the Langmuir adsorption model and involves both physisorption and chemisorption . In biological systems, its mechanism of action may involve the disruption of microbial cell membranes or inhibition of key enzymes .
Comparación Con Compuestos Similares
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione can be compared with other ketene dithioacetal derivatives, such as methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate and 2-(1,3-dithietan-2-ylidene) cyclohexane-1,3-dione. These compounds share similar structural features but differ in their specific functional groups and applications. For instance, while all these compounds can act as corrosion inhibitors, their efficiency and mechanism of action may vary depending on the specific metal surface and environmental conditions .
Propiedades
Número CAS |
111604-13-8 |
|---|---|
Fórmula molecular |
C15H16O2S2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(1,3-dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C15H16O2S2/c1-10(2)8-12(16)13(15-18-9-19-15)14(17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
HBVNVNWADLEAIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C(=C1SCS1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)



![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
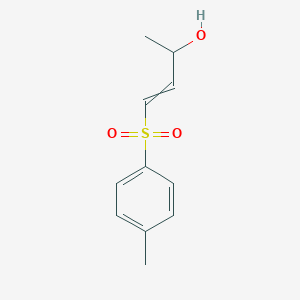

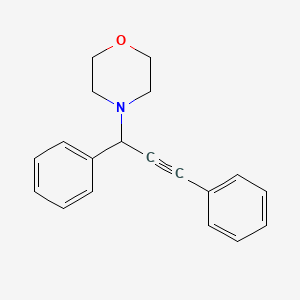
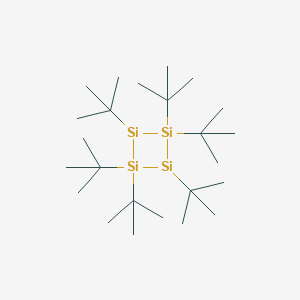
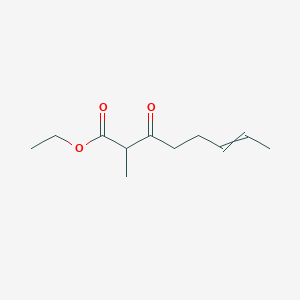
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

